molecular formula C12H21NO2 B12310908 Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

Cat. No.: B12310908
M. Wt: 211.30 g/mol
InChI Key: ZOMNYTOUFQZSDZ-UHFFFAOYSA-N
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Description

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is a chemical compound with a complex structure that includes a cyclopentane ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate typically involves the transformation of isoindole to diacid using an inexpensive KMnO4-mediated oxidative cleavage as a key step . This process is highly efficient, cost-effective, and scalable, making it suitable for industrial production.

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and cost-effectiveness. The use of KMnO4-mediated oxidative cleavage is a common approach due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as KMnO4.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage with KMnO4 results in the formation of diacid .

Scientific Research Applications

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3

InChI Key

ZOMNYTOUFQZSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CCCC1CNC2

Origin of Product

United States

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